molecular formula C9H10ClNO2S3 B2989358 N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide CAS No. 13068-12-7

N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide

Cat. No.: B2989358
CAS No.: 13068-12-7
M. Wt: 295.81
InChI Key: ASEXGSBVONTDSP-UHFFFAOYSA-N
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Description

N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide: is a chemical compound with the molecular formula C9H10ClNO2S3 and a molecular weight of 295.83 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a chlorine atom and a sulfonamide group, along with two methylsulfanyl groups attached to a carbon-nitrogen double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a bis(methylthio)methylenamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. The process involves the use of specialized reactors and purification techniques to achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of other chemical compounds, particularly in the field of organic chemistry. Biology: Medicine: The compound may be explored for its potential medicinal properties, including its use as a precursor for pharmaceuticals. Industry: It is used in various industrial applications, such as in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

  • N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide

  • N-[bis(methylsulfanyl)methylidene]-4-nitrobenzene-1-sulfonamide

  • N-[bis(methylsulfanyl)methylidene]-4-methoxybenzene-1-sulfonamide

Properties

IUPAC Name

N-[bis(methylsulfanyl)methylidene]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S3/c1-14-9(15-2)11-16(12,13)8-5-3-7(10)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEXGSBVONTDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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